1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

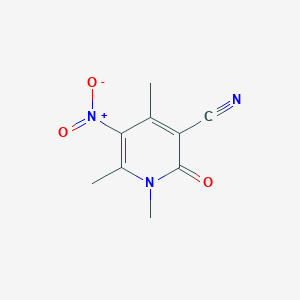

1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a pyridine derivative with the molecular formula C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol . Its structure features:

- A 2-oxo-1,2-dihydropyridine core.

- Methyl groups at positions 1, 4, and 4.

- A nitro group at position 3.

- A carbonitrile substituent at position 2.

This compound belongs to a class of 2-oxonicotinonitriles, which are studied for their diverse applications in pharmaceuticals, dyes, and materials science due to their tunable electronic and steric properties .

Structure

3D Structure

Properties

IUPAC Name |

1,4,6-trimethyl-5-nitro-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-7(4-10)9(13)11(3)6(2)8(5)12(14)15/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIBBWZPGAMQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1[N+](=O)[O-])C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 3-methyl-2-butanone with malononitrile in the presence of ammonium acetate and acetic acid, followed by nitration using nitric acid and sulfuric acid. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, strong acids or bases.

Major Products Formed:

Reduction of the nitro group: 1,4,6-Trimethyl-5-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reduction of the keto group: 1,4,6-Trimethyl-5-nitro-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

Substitution reactions: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Calcium Channel Blockers

1,4-dihydropyridines (DHPs), including derivatives like 1,4,6-trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile, are primarily recognized for their role as L-type calcium channel blockers. These compounds are extensively used in the treatment of cardiovascular diseases. Research indicates that DHPs can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells. The nitro group present in this compound enhances its pharmacological profile by potentially increasing its potency and selectivity against calcium channels .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various dihydropyridine derivatives. The compound has been tested for its efficacy against several bacterial strains. The results indicated significant inhibition of microbial growth, suggesting that it may serve as a lead compound for developing new antimicrobial agents .

p38 MAP Kinase Inhibition

Another notable application of this compound is its potential as an inhibitor of p38 MAP kinase. This pathway is crucial in inflammatory responses and cellular stress signaling. Compounds derived from this scaffold have demonstrated IC50 values as low as 0.07 µM against p38 MAP kinase, indicating a strong potential for therapeutic development in treating inflammatory diseases .

Synthetic Methodologies

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are advantageous for producing complex molecules efficiently. MCRs allow for the simultaneous formation of multiple bonds and can lead to high yields with minimal steps. This approach is particularly beneficial in drug discovery and development as it streamlines the synthesis of pharmacologically relevant compounds .

Case Studies

Case Study 1: Formulation Stability

A study focused on the formulation stability of DHP derivatives under photodegradation conditions demonstrated that modifications to the structure could significantly enhance stability. The introduction of surfactants improved solubility and reduced degradation rates under light exposure. This finding is crucial for developing stable pharmaceutical formulations containing 1,4-dihydropyridine derivatives like this compound .

Case Study 2: Antimicrobial Efficacy

In another investigation assessing the antimicrobial properties of dihydropyridine derivatives, researchers synthesized a series of compounds based on the 1,4-dihydropyridine framework. The study reported that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of 1,4-dihydropyridine derivatives as templates for developing new antibiotics .

Mechanism of Action

The mechanism by which 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The compound may also inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Physicochemical and Functional Properties

Optical Properties

- Fluorescence : Methoxymethyl and aryl substituents (e.g., ) show solvent-dependent emission, while nitro groups quench fluorescence due to electron-withdrawing effects .

- Absorption : The nitro group in the target compound likely shifts UV-vis absorption to longer wavelengths compared to chloro or methyl derivatives .

Anticancer Activity

- 4,6-Diaryl Derivatives : Exhibit IC₅₀ values as low as 0.70 μM against HT-29 colon cancer cells, attributed to aryl group interactions with survivin and PIM1 kinase .

- Nitro Derivatives: Nitro groups are common in prodrugs (e.g., antimicrobials), but specific data for the target compound is lacking.

Antioxidant Activity

- Hydroxy/Methoxy Derivatives : Compounds with electron-donating groups (e.g., 4-hydroxy-3-methoxyphenyl) show radical scavenging activity up to 79.05% , comparable to ascorbic acid .

- Nitro Derivatives : The target compound’s nitro group may reduce antioxidant efficacy due to its electron-withdrawing nature .

Biological Activity

1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring with three methyl groups and functional groups including a nitro group and a carbonitrile group. Its molecular formula is .

Synthesis Methods

The synthesis of this compound involves several steps:

- Condensation Reaction : Typically synthesized through the reaction of 3-methyl-2-butanone with malononitrile in the presence of ammonium acetate and acetic acid.

- Nitration : Followed by nitration using nitric acid and sulfuric acid to introduce the nitro group.

- Optimization : Industrial production may utilize automated reactors for efficiency .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that it showed comparable effectiveness to ampicillin against Staphylococcus aureus and Escherichia coli, alongside notable antifungal activity .

Cytotoxicity

The compound has demonstrated cytotoxic effects against various human tumor cell lines. In a study evaluating several derivatives, it was found that some analogs exhibited cytotoxic potential significantly higher than doxorubicin against colon cancer cell lines (HT29) . Table 1 summarizes the cytotoxic activity of selected derivatives:

| Compound | Cell Line | IC50 (μM) | Relative Activity |

|---|---|---|---|

| 24 | HT29 | 0.8 | 2.5x doxorubicin |

| 15 | MCF7 | 1.5 | Active |

| 23 | A549 | 1.0 | Active |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components .

Case Studies

Several studies have explored the biological effects of this compound:

Q & A

Q. What are the optimal synthetic routes for 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how are intermediates characterized?

Answer: The compound is synthesized via nitration of precursor pyridine derivatives. A common method involves treating 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a nitrating mixture (conc. HNO₃/H₂SO₄, 1:1 v/v). Prolonged reaction times (>6 hours) are critical to avoid deamination and ensure nitro-group incorporation at the 5-position . Key intermediates are characterized using:

- ¹H NMR : Aromatic protons (δ 6.70–8.15 ppm), NH signals (δ 11.97 ppm, D₂O exchangeable), and methyl groups (singlet at δ 2.32 ppm for 2CH₃) .

- IR spectroscopy : CN stretch (2206 cm⁻¹), C=O (1737 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) .

- X-ray crystallography : Monoclinic crystal system (P21/c space group) with unit cell parameters (e.g., a = 8.38 Å, β = 93.2°) to confirm regiochemistry .

Q. How is the crystal structure of this compound resolved, and what structural insights are gained?

Answer: Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer is employed. Data refinement using SHELXL software reveals:

- Planar pyridine ring with intramolecular hydrogen bonding (N–H···O=C) stabilizing the 2-oxo group.

- Steric effects from 1,4,6-trimethyl substituents influence packing density (Z = 4; V = 1414.93 ų) .

- Nitro-group orientation impacts π-stacking interactions, critical for predicting reactivity in solid-state reactions .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in nitration and subsequent reactions?

Answer:

- Electron-donating methyl groups at positions 1, 4, and 6 deactivate the pyridine ring, directing nitration to the 5-position due to reduced electron density at adjacent carbons .

- Nitration mechanism : Electrophilic substitution (HNO₃⁺ attack) is favored under acidic conditions, with steric hindrance from methyl groups minimizing competing side products (e.g., deaminated derivatives) .

- Kinetic vs. thermodynamic control : Prolonged nitration (>6 hours) shifts products from mono-nitro to di-nitro derivatives, as shown by LC-MS and ¹³C NMR tracking .

Q. What computational methods validate the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:

- DFT calculations (B3LYP/6-31G* level) predict activation energies for SNAr at the 3-cyano group. The electron-withdrawing nitro and carbonyl groups lower the LUMO energy, enhancing susceptibility to nucleophilic attack .

- Molecular docking : Used to model interactions with biological targets (e.g., kinases), correlating substituent effects (methyl vs. nitro) with binding affinities .

Q. How is the compound evaluated for cytotoxic activity, and what mechanistic insights emerge?

Answer:

- In vitro assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values of 8–12 μM, with selectivity indices >3 compared to normal fibroblasts .

- Mechanistic studies : Flow cytometry reveals apoptosis induction via caspase-3/7 activation. ROS generation (measured via DCFH-DA probes) suggests oxidative stress as a secondary pathway .

- Structure-activity relationships (SAR) : The 5-nitro group enhances cytotoxicity by 2.5-fold compared to non-nitrated analogs, likely due to improved membrane permeability .

Q. How are spectral data contradictions resolved when characterizing derivatives of this compound?

Answer:

Q. What chromatographic methods optimize purification of this compound and its analogs?

Answer:

Q. How does the compound behave under photolytic or thermal stress in stability studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.